3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile

Catalog No.
S14054021
CAS No.
M.F
C9H14N6
M. Wt
206.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-c...

Product Name

3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile

IUPAC Name

5-amino-3-(4-methylpiperazin-1-yl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

InChI

InChI=1S/C9H14N6/c1-14-2-4-15(5-3-14)9-7(6-10)8(11)12-13-9/h2-5H2,1H3,(H3,11,12,13)

InChI Key

VURWAYBHGPWUBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NNC(=C2C#N)N

3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the piperazine group enhances its pharmacological properties, making it a candidate for various biological activities. The molecular formula of this compound is C9H14N6, with a molecular weight of 206.25 g/mol.

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The nitrile group can be reduced to primary amines.
  • Substitution: Hydrogen atoms on the pyrazole ring can be substituted with functional groups like halogens or alkyl groups.

Common reagents used in these reactions include hydrogen peroxide or potassium permanganate for oxidation, palladium on carbon in the presence of hydrogen gas for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions.

The biological activity of 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may lead to various effects, including:

  • Antiproliferative Activity: Inhibition of cell proliferation.
  • Modulation of Immune Responses: Interaction with immune receptors can influence immune signaling pathways.

The compound's unique structure allows it to potentially inhibit specific enzymes or modulate receptor activity, making it a candidate for further pharmacological studies.

The synthesis of 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile typically involves cyclization reactions under controlled conditions. One common method includes:

  • Reaction of 4-methylpiperazine with a suitable nitrile derivative: This reaction forms the pyrazole ring.
  • Cyclization: Conducted in solvents like ethanol or dimethylformamide (DMF) with catalysts such as sodium ethoxide or potassium carbonate.

For industrial production, continuous flow reactors may be employed to enhance efficiency and scalability.

3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Materials Science: Its unique properties may allow its use in creating advanced materials.

The versatility of the pyrazole structure makes it applicable in diverse research fields.

Interaction studies involving 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile focus on its binding affinity to biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and enzyme inhibition assays are commonly used to assess these interactions.

Preliminary studies suggest that this compound may exhibit promising activity against specific enzymes involved in disease pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile. These include:

  • 5-amino-3-(4-methylpiperazinyl)-1H-pyrazole-4-carbonitrile: Similar structure but varying substituents may affect biological activity.
  • 3-amino-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile: Exhibits different pharmacological profiles due to the presence of a pyridine ring instead of piperazine.
  • 3-amino-4-ethylpyrazole oxalate: Contains an ethyl group which alters its solubility and reactivity compared to the target compound.

Uniqueness

The unique combination of the pyrazole ring, piperazine moiety, and nitrile group in 3-amino-5-(4-methyl-1-piperazinyl)-1H-pyrazole-4-carbonitrile imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its specific interactions with biological targets make it a valuable candidate for further research in drug development.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

206.12799447 g/mol

Monoisotopic Mass

206.12799447 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types